2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide
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Overview
Description
2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a chlorophenyl group, and a methoxypentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(4-chlorophenyl)-5-methoxypentylamine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like dichloromethane, and bases like triethylamine.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone, and acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran, and inert atmosphere conditions.
Major Products Formed
Substitution: Formation of substituted acetamides.
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines or alcohols.
Scientific Research Applications
2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chlorophenyl)acetamide: Similar structure but lacks the methoxypentyl chain.
2-Chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a different position of the chloro group on the phenyl ring.
2-Chloro-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group on the phenyl ring instead of the pentyl chain.
Uniqueness
2-Chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide is unique due to the presence of both the methoxypentyl chain and the chloro group, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)-5-methoxypentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c1-19-8-2-3-12(10-17-14(18)9-15)11-4-6-13(16)7-5-11/h4-7,12H,2-3,8-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDONNMJBWDVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(CNC(=O)CCl)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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